molecular formula C13H10Cl2N2S B074101 1,3-Bis(4-chlorophenyl)thiourea CAS No. 1220-00-4

1,3-Bis(4-chlorophenyl)thiourea

Cat. No.: B074101
CAS No.: 1220-00-4
M. Wt: 297.2 g/mol
InChI Key: SYJZYFOTCABQES-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas. It is characterized by the presence of two 4-chlorophenyl groups attached to a central thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Safety and Hazards

1,3-Bis(4-chlorophenyl)thiourea may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Mechanism of Action

Target of Action

It is known that thiourea derivatives, to which this compound belongs, have been studied for their anticancer properties

Mode of Action

As a thiourea derivative, it is likely to interact with its targets through the formation of hydrogen bonds, given the presence of the thiourea group The chlorine atoms on the phenyl rings may also contribute to the compound’s reactivity

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting targets in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-chlorophenyl)thiourea can be synthesized through the reaction of 4-chlorophenyl isothiocyanate with aniline in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild conditions, and the product is obtained by slow evaporation of the solvent .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two 4-chlorophenyl groups, which enhance its reactivity and biological activity compared to simpler thioureas. This structural feature allows it to interact more effectively with biological targets and exhibit a broader range of applications .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJZYFOTCABQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153460
Record name Di-p-chlorophenylthiourea
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Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220-00-4
Record name N,N′-Bis(4-chlorophenyl)thiourea
Source CAS Common Chemistry
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Record name Di-p-chlorophenylthiourea
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Record name Di(4-chlorophenyl)thiourea
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Record name Di-p-chlorophenylthiourea
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Record name 1,3-BIS(4-CHLOROPHENYL)-2-THIOUREA
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Record name DI-P-CHLOROPHENYLTHIOUREA
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Record name DI-P-CHLOROPHENYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1,3-Bis(4-chlorophenyl)thiourea?

A1: While the provided abstract lacks this information, the title "1,3‐Bis(4‐chloro­phen­yl)thio­urea" [] gives us the chemical structure. Based on this, we can determine:

    Q2: Is there any spectroscopic data available for this compound in the provided research?

    A2: Unfortunately, the provided abstract does not contain any spectroscopic data for this compound []. To obtain this information, one would need to refer to the full research article or other literature sources.

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